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molecular formula C8H4BrF3O2 B074667 2-Bromo-5-(trifluoromethyl)benzoic acid CAS No. 1483-56-3

2-Bromo-5-(trifluoromethyl)benzoic acid

Cat. No. B074667
M. Wt: 269.01 g/mol
InChI Key: REBQGRPKXYIJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383660B2

Procedure details

To a solution of n-BuLi (26.7 mL of 2.5M solution in tetrahydrofuran (THF), 66.7 mmol) in THF (130 mL) at −78° C. was added 2,2,6,6-tetramethylpiperidine (22.5 mL, 133.4 mmol). The mixture was stirred at −78° C. for 30 minutes and then carefully lowered to −100° C. using liquid nitrogen. Neat 1-bromo-4-(trifluoromethyl)benzene (15 g, 66.7 mmol) was added. The mixture was kept at −100° C. for 6 hours and poured onto freshly crushed dry ice. The resulting mixture was stirred at room temperature for 16 hours. The residue solvent was removed by evaporation. Water (150 mL) was added and the mixture was extracted with diethyl ether (3×50 mL). The aqueous layer was acidified using concentrated hydrochloric acid (HCl), extracted with methylene chloride (3×50 mL). The combined organic layers were washed with saturated sodium chloride (NaCl) (75 ml), dried with magnesium sulfate (MgSO4), filtered and concentrated to yield the title compound as a white solid (5.41 g). 1H NMR (400 MHz, CDCl3) δ 7.7 (dd, J=8.4, 2.3 Hz, 1 H) 7.9 (d, J=8.4 Hz, 1 H) 8.3 (d, J=2.0 Hz, 1 H). MS (ES+) Calc: 267.93, Found: 266.7 (M−1).
Quantity
26.7 mL
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li]CCCC.CC1(C)CCCC(C)(C)N1.[Br:16][C:17]1[CH:22]=[CH:21][C:20]([C:23]([F:26])([F:25])[F:24])=[CH:19][CH:18]=1.[C:27](=[O:29])=[O:28]>O1CCCC1>[Br:16][C:17]1[CH:18]=[CH:19][C:20]([C:23]([F:24])([F:25])[F:26])=[CH:21][C:22]=1[C:27]([OH:29])=[O:28]

Inputs

Step One
Name
Quantity
26.7 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
22.5 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
130 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
carefully lowered to −100° C.
WAIT
Type
WAIT
Details
The mixture was kept at −100° C. for 6 hours
Duration
6 h
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The residue solvent was removed by evaporation
ADDITION
Type
ADDITION
Details
Water (150 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated sodium chloride (NaCl) (75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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